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molecular formula C10H11FO2S B012648 Ethyl Fluoro(phenylthio)acetate CAS No. 106372-59-2

Ethyl Fluoro(phenylthio)acetate

Cat. No. B012648
M. Wt: 214.26 g/mol
InChI Key: LHWIKXHJWRIFPG-UHFFFAOYSA-N
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Patent
US04713469

Procedure details

To 150 ml of tetrahydrofuran (THF) were added 6.5 g (0.1 mole) of pulverized EtONa and 11.1 g (0.1 mole) of thiophenol and the mixture was refluxed for 10 minutes. Thereto was added 18.5 g (0.1 mole) of ethyl fluorobromoacetate and the mixture was refluxed for one hour with stirring. THF was removed by an evaporator and the precipitated NaBr was filtered. The organic layer was washed with water, dried and distilled to obtain 19.2 g (90%) of ethyl fluoro(phenylthio)acetate.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[C:5]1([SH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[F:12][CH:13](Br)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O1CCCC1>[F:12][CH:13]([S:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
FC(C(=O)OCC)Br
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
THF was removed by an evaporator
FILTRATION
Type
FILTRATION
Details
the precipitated NaBr was filtered
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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